

Solubility Profile of 4-Bromo-5-methylpyrimidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-methylpyrimidine**

Cat. No.: **B113584**

[Get Quote](#)

Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. A comprehensive search of publicly available scientific literature and chemical databases did not yield quantitative solubility data for **4-Bromo-5-methylpyrimidine** in common organic solvents. The information presented herein provides a framework for the experimental determination and presentation of such data.

Introduction

4-Bromo-5-methylpyrimidine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. This guide outlines the standard methodologies for determining the solubility of **4-Bromo-5-methylpyrimidine** and provides a template for the systematic presentation of the resulting data.

While specific solubility data is not currently available in the public domain, this document equips researchers with the necessary protocols and data visualization tools to generate and report this crucial physicochemical property.

Physicochemical Properties

A summary of the known physicochemical properties of a related isomer, 5-Bromo-4-methylpyrimidine, is provided below. It is important to note that the positional isomerism will influence the physical properties, including solubility.

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrN ₂	[1] [2] [3]
Molecular Weight	173.01 g/mol	[1] [2] [3]
Appearance	Yellow oil (for 5-bromo-4-methylpyrimidine)	[4]

Quantitative Solubility Data

As of the date of this publication, no peer-reviewed quantitative solubility data for **4-Bromo-5-methylpyrimidine** in common organic solvents has been identified. To facilitate future research and data compilation, the following table provides a standardized format for presenting such data once it is experimentally determined.

Table 1: Solubility of **4-Bromo-5-methylpyrimidine** in Common Organic Solvents at 25°C (298.15 K)

Solvent	Solubility (g/100 mL)	Solubility (mol/L)	Method of Determination
Ethanol	Data not available	Data not available	
Methanol	Data not available	Data not available	
Acetone	Data not available	Data not available	
Ethyl Acetate	Data not available	Data not available	
Dichloromethane	Data not available	Data not available	
Dimethylformamide (DMF)	Data not available	Data not available	
Dimethyl Sulfoxide (DMSO)	Data not available	Data not available	
Acetonitrile	Data not available	Data not available	
Tetrahydrofuran (THF)	Data not available	Data not available	
Toluene	Data not available	Data not available	
n-Hexane	Data not available	Data not available	

Experimental Protocol for Solubility Determination

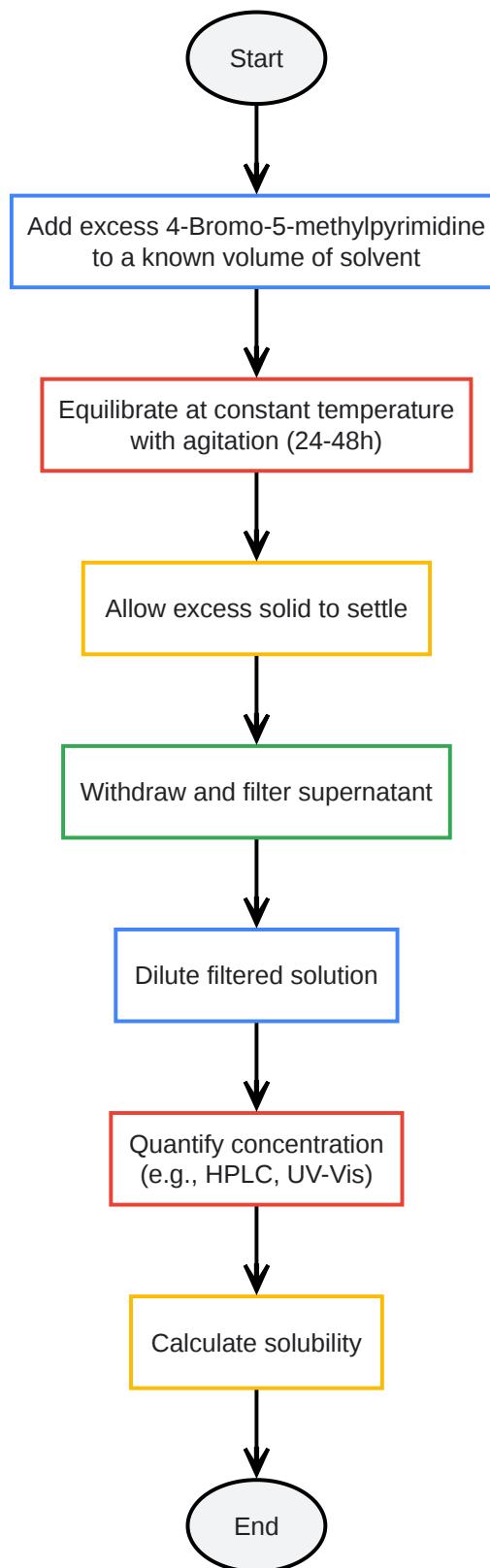
The following protocol describes the isothermal equilibrium method, a reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.

Objective: To determine the saturation solubility of **4-Bromo-5-methylpyrimidine** in a selected organic solvent at a specific temperature.

Materials:

- **4-Bromo-5-methylpyrimidine** (solid)
- Selected organic solvents (analytical grade or higher)
- Temperature-controlled shaker or water bath

- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **4-Bromo-5-methylpyrimidine** to a series of vials.
 - Add a known volume of the selected organic solvent to each vial.
 - Securely seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a pipette.

- Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
- Sample Dilution:
 - Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of **4-Bromo-5-methylpyrimidine**.
 - A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - Calculate the concentration of the saturated solution by taking into account the dilution factor.
 - Express the solubility in appropriate units, such as grams per 100 mL (g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methylpyrimidine | CymitQuimica [cymitquimica.com]
- 2. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pyrimidine, 5-bromo-4-methyl- (7Cl,8Cl,9Cl) | 1439-09-4 [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 4-Bromo-5-methylpyrimidine: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b113584#solubility-of-4-bromo-5-methylpyrimidine-in-common-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com